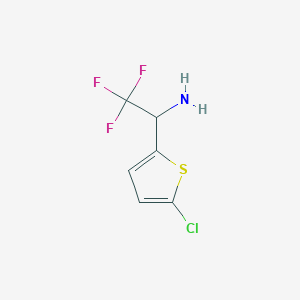

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine

説明

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine (CAS: 1039837-54-1) is a fluorinated amine derivative featuring a chlorothiophene ring and a trifluoroethylamine moiety. Its molecular formula is C₆H₅ClF₃NS, with a molecular weight of 223.62 g/mol. The compound is commercially available and likely serves as a key intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors where halogen and fluorine substituents enhance binding or metabolic stability .

特性

分子式 |

C6H5ClF3NS |

|---|---|

分子量 |

215.62 g/mol |

IUPAC名 |

1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C6H5ClF3NS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5H,11H2 |

InChIキー |

DKIOITRIRRDHNZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1)Cl)C(C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as halogenated aromatic rings, fluorinated ethylamine groups, or related amine functionalities.

Substituent Variations on the Aromatic Ring

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 780769-87-1)

- Molecular Formula : C₇H₆ClF₂N₂

- Key Features : Replaces the chlorothiophene ring with a chloropyridine ring and employs difluoroethylamine instead of trifluoroethylamine.

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS: 1250927-84-4)

- Molecular Formula: C₇H₉ClNOS

- Key Features : Retains the chlorothiophene ring but substitutes the trifluoroethyl group with a methoxyethylamine moiety.

- Implications : The methoxy group increases hydrophilicity and may reduce metabolic stability compared to the electron-withdrawing trifluoromethyl group. This analog could exhibit different pharmacokinetic profiles .

Fluorinated Ethylamine Derivatives

1-(2,3-Dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-amine (CAS: 1039967-75-3)

- Molecular Formula : C₁₁H₁₂F₃N

- Key Features : Replaces chlorothiophene with a bicyclic indene system. The trifluoroethylamine group is retained.

- This structural variation is relevant in central nervous system (CNS) drug design .

tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

- Molecular Formula : C₁₉H₂₃F₅N₃O₂S

- Key Features : A complex BACE1 inhibitor with a trifluoroethylamine group attached to a difluorophenyl ring.

- Implications : Demonstrates the pharmacological relevance of trifluoroethylamine in enzyme inhibition. The phenyl ring’s fluorine substituents enhance binding affinity through hydrophobic interactions .

Non-Fluorinated Analogs

1-(2-Thienyl)ethylamine (CAS: 6309-16-6)

- Molecular Formula : C₆H₉NS

- Key Features : A simpler analog lacking both chlorine and fluorine substituents.

- Implications : The absence of electron-withdrawing groups reduces stability and binding affinity in target interactions. This highlights the role of halogen/fluorine substituents in optimizing drug-like properties .

Physicochemical Comparisons

| Compound (CAS) | Molecular Weight | logP (Predicted) | Key Substituents |

|---|---|---|---|

| 1039837-54-1 (Target Compound) | 223.62 | 2.8 | Chlorothiophene, Trifluoroethylamine |

| 780769-87-1 | 206.58 | 1.9 | Chloropyridine, Difluoroethylamine |

| 1250927-84-4 | 191.68 | 1.5 | Chlorothiophene, Methoxyethylamine |

| 1039967-75-3 | 215.21 | 3.2 | Indene, Trifluoroethylamine |

- logP Trends : Trifluoroethylamine and chlorothiophene increase lipophilicity (higher logP) compared to methoxy or pyridine-containing analogs.

生物活性

1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 247.04 g/mol

- CAS Number : 2089672-00-2

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The trifluoroethyl group is known to enhance lipophilicity and may influence the compound's ability to cross cellular membranes.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiophenes exhibit antimicrobial properties. The presence of the chlorothiophenyl moiety may enhance this effect by disrupting microbial cell membranes.

- Cytotoxicity : In vitro assays have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Some derivatives of trifluoroethylamines are noted for their neuroprotective properties. Further research is needed to elucidate whether this compound shares similar characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Neuroprotection | Potential protective effects in neuronal models |

Research Findings

- Antimicrobial Studies : A study demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria. The mode of action involved disruption of the bacterial cell wall integrity.

- Cytotoxicity Analysis : In a recent assay involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic potential. Mechanistic studies revealed that treatment resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

- Neuroprotective Studies : Preliminary in vivo studies using rodent models suggested that the compound may reduce neuroinflammation and protect against neurotoxic agents. Further investigations are warranted to confirm these findings and explore the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。